molecular formula C7H9N3O3S B8489749 Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate

Cat. No.: B8489749
M. Wt: 215.23 g/mol
InChI Key: MJAIDGPTIFCPGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

The synthesis of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves several steps. One common method includes the condensation of thiourea with an alpha-halo ketone, followed by further reactions to introduce the methoxyimino and ester groups . Industrial production methods often involve optimized reaction conditions to maximize yield and purity. For example, the use of specific solvents and catalysts can enhance the efficiency of the synthesis process .

Chemical Reactions Analysis

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate undergoes various chemical reactions, including:

The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Mechanism of Action

The mechanism of action of Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate involves its interaction with specific molecular targets. For example, it can inhibit enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various therapeutic effects, such as antimicrobial or anticancer activities . The compound’s structure allows it to interact with multiple pathways, making it a versatile agent in drug development.

Comparison with Similar Compounds

Methyl (Z)-2-amino-alpha-(methoxyimino)thiazol-4-acetate can be compared with other aminothiazole derivatives, such as:

The uniqueness of this compound lies in its methoxyimino and ester groups, which enhance its chemical reactivity and potential biological activities compared to other aminothiazole derivatives.

Properties

Molecular Formula

C7H9N3O3S

Molecular Weight

215.23 g/mol

IUPAC Name

methyl 2-(2-amino-1,3-thiazol-4-yl)-2-methoxyiminoacetate

InChI

InChI=1S/C7H9N3O3S/c1-12-6(11)5(10-13-2)4-3-14-7(8)9-4/h3H,1-2H3,(H2,8,9)

InChI Key

MJAIDGPTIFCPGD-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(=NOC)C1=CSC(=N1)N

Origin of Product

United States

Synthesis routes and methods

Procedure details

In 350 ml of tetrahydrofuran is dissolved 52 g of methyl 4-bromo-3-oxo-2-methoxyiminobutyrate, followed by addition of 250 ml of water. Then, 89.1 g of sodium acetate trihydrate and 33.2 g of thiourea are added and the mixture is reacted with stirring at room temperature for 18 hours. To this reaction mixture is added 200 ml of a 5% aqueous solution of sodium hydrogen carbonate and the mixture is extracted with ethyl acetate. The organic layer is washed with water, dried and distilled under reduced pressure to remove the solvent. To the residue is added 200 ml of ether and the resultant crystals are collected by filtration. By the above procedure is obtained 24.8 g of methyl 2-(2-aminothiazol-4-yl)-2-methoxyiminoacetate (syn-isomer) as crystals melting at 164.9° C.
Quantity
89.1 g
Type
reactant
Reaction Step One
Quantity
33.2 g
Type
reactant
Reaction Step One
[Compound]
Name
aqueous solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
52 g
Type
reactant
Reaction Step Three
Quantity
350 mL
Type
solvent
Reaction Step Three
Name
Quantity
250 mL
Type
solvent
Reaction Step Four

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